molecular formula C7H14ClNO B1480750 1-Cyclopropylpyrrolidin-3-ol hydrochloride CAS No. 2098129-80-5

1-Cyclopropylpyrrolidin-3-ol hydrochloride

Cat. No.: B1480750
CAS No.: 2098129-80-5
M. Wt: 163.64 g/mol
InChI Key: SSLVSAJYIWHING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-Cyclopropylpyrrolidin-3-ol hydrochloride is characterized by a five-membered pyrrolidine ring, which is a common nitrogen heterocycle used widely in medicinal chemistry . The pyrrolidine ring is known for its stereogenicity of carbons, which means the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to 1-Cyclopropylpyrrolidin-3-ol hydrochloride have been explored for their potential therapeutic benefits. For instance, the study of the novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist LEI-101 showcases the therapeutic potential of cyclopropyl-containing compounds. LEI-101 was characterized for its ability to prevent cisplatin-induced nephrotoxicity, utilizing both in vitro and in vivo models, demonstrating the relevance of cyclopropyl structures in developing new treatments (Mukhopadhyay et al., 2016).

Organic Synthesis and Chemical Reactions

The chemistry of cyclopropyl-containing compounds extends into organic synthesis, where they serve as key intermediates in the construction of complex molecules. For example, the expedient synthesis of 3-acyltetramic acids from α-aminoesters demonstrates the versatility of cyclopropyl intermediates in synthesizing compounds of the melophlin family, a group of naturally occurring substances with potential bioactivity (Schobert & Jagusch, 2005). Additionally, the synthesis of cis-3-acyl-4-alkenylpyrrolidines through gold(I)-catalyzed cycloisomerization reactions highlights the utility of cyclopropyl and pyrrolidin-3-ol structures in facilitating novel synthetic pathways (Yeh et al., 2010).

Biochemical Analysis

Biochemical Properties

1-Cyclopropylpyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with several enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to interact with enzymes such as sphingosine kinase 1, which is involved in the production of sphingosine 1-phosphate, a signaling molecule that plays a role in cancer progression and immune cell chemotaxis . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and influence the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways that regulate cell proliferation and survival . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, molecular docking studies have shown that this compound can interact with the active site of enzymes, leading to competitive inhibition . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its chemical properties and post-translational modifications . Targeting signals and modifications, such as phosphorylation or acetylation, can direct this compound to particular organelles, where it exerts its biological effects.

Properties

IUPAC Name

1-cyclopropylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-4-8(5-7)6-1-2-6;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVSAJYIWHING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylpyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylpyrrolidin-3-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Cyclopropylpyrrolidin-3-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Cyclopropylpyrrolidin-3-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Cyclopropylpyrrolidin-3-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Cyclopropylpyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.